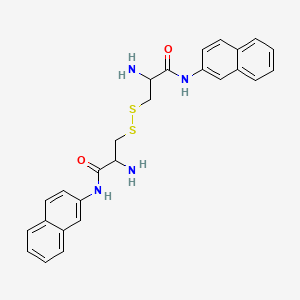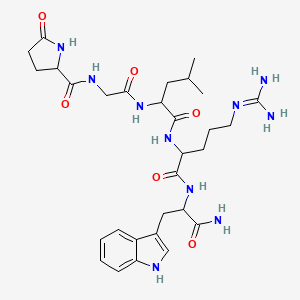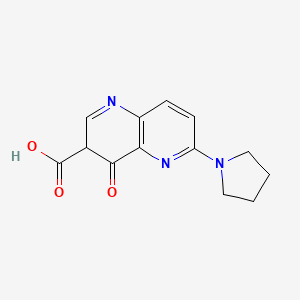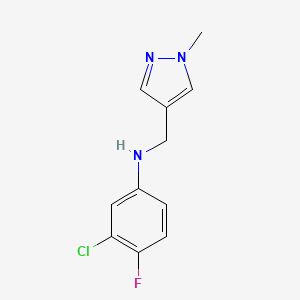![molecular formula C18H16ClNO3 B12109868 5-chloro-1-[3-(2-methylphenoxy)propyl]-1H-indole-2,3-dione](/img/structure/B12109868.png)
5-chloro-1-[3-(2-methylphenoxy)propyl]-1H-indole-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-1-[3-(2-methylphenoxy)propyl]-1H-indole-2,3-dione: , also known by its chemical structure, is an intriguing molecule. Its systematic name reflects its composition: a chlorinated indole core with a substituted phenoxypropyl side chain. Let’s explore its properties and applications.
Métodos De Preparación
Synthetic Routes::
Synthesis via Indole Ring Formation:
Introduction of the Phenoxypropyl Side Chain:
- Industrial-scale production typically involves efficient synthetic routes to achieve high yields and purity.
Análisis De Reacciones Químicas
Reactions::
Oxidation: The indole moiety can undergo oxidation (e.g., with potassium permanganate) to form indole-2,3-diones.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other functional groups.
Common Reagents and Conditions: Specific reagents depend on the desired transformation.
Major Products: The primary product is the target compound itself.
Aplicaciones Científicas De Investigación
Medicine: Investigated for potential pharmaceutical applications due to its indole scaffold.
Chemical Biology: Used as a probe in biological studies.
Industry: May find applications in materials science or as intermediates in organic synthesis.
Mecanismo De Acción
Targets: The compound likely interacts with specific receptors or enzymes due to its structural features.
Pathways: Further research is needed to elucidate the precise mechanisms.
Comparación Con Compuestos Similares
Uniqueness: Its combination of an indole core and a phenoxypropyl side chain sets it apart.
Similar Compounds: Other indole derivatives, such as 5-chloroindole or 2-methylphenoxypropyl compounds.
Propiedades
Fórmula molecular |
C18H16ClNO3 |
|---|---|
Peso molecular |
329.8 g/mol |
Nombre IUPAC |
5-chloro-1-[3-(2-methylphenoxy)propyl]indole-2,3-dione |
InChI |
InChI=1S/C18H16ClNO3/c1-12-5-2-3-6-16(12)23-10-4-9-20-15-8-7-13(19)11-14(15)17(21)18(20)22/h2-3,5-8,11H,4,9-10H2,1H3 |
Clave InChI |
AAIGSNCXNFOJJJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1OCCCN2C3=C(C=C(C=C3)Cl)C(=O)C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-Azabicyclo[3.2.1]octane-1,3,4-triol](/img/structure/B12109790.png)
![2-tert-Butyl 8-ethyl 2-azaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B12109805.png)

![3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4-carbaldehyde](/img/structure/B12109813.png)
![2-[[22-(2-Ethoxypropan-2-yl)-2-hydroxy-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl]oxy]oxane-3,4,5-triol](/img/structure/B12109827.png)



![Butanoic acid, 2-[(4-chlorophenyl)sulfonyl]-3-methyl-](/img/structure/B12109857.png)



